(3,4)-trans-1-(Benzyloxycarbonyl)-3-fluoropiperidine-4-carboxylic acid
Description
“(3,4)-trans-1-(Benzyloxycarbonyl)-3-fluoropiperidine-4-carboxylic acid” (CAS: 1404196-36-6) is a fluorinated piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom and a carboxylic acid moiety at position 3. Its molecular formula is C₁₄H₁₆FNO₄, with a molecular weight of approximately 297.29 g/mol (calculated based on substituents from ). The compound is characterized by a six-membered piperidine ring in a trans-3,4 configuration, with fluorine substitution at position 4. The Cbz group confers stability under basic conditions and enables selective deprotection via hydrogenolysis, making the compound a valuable intermediate in pharmaceutical synthesis, particularly for peptidomimetics and protease inhibitors. Its purity is reported as ≥95% in commercial catalogs .
Properties
IUPAC Name |
(3R,4R)-3-fluoro-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c15-12-8-16(7-6-11(12)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRHMRLLMPLETF-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C(=O)O)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1C(=O)O)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for Diastereomer Formation
The racemic cis-acid (100 g, 0.41 mol) is dissolved in anhydrous tetrahydrofuran (THF, 500 mL) and treated with (S)-phenethyl alcohol (54.34 g, 0.45 mol), triphenylphosphine (117 g, 0.45 mol), and diethyl azodicarboxylate (77.5 g, 0.45 mol) at 0°C. The reaction mixture is warmed to room temperature, stirred until completion, and concentrated. The crude product is purified via silica gel chromatography (n-hexane/ethyl acetate), yielding two distinct diastereomers:
-
1-Boc-(3R,4S)-3-fluoropiperidine-4-carboxylic acid-(S)-phenethyl alcohol ester (VII) : 65.1 g (45.8% yield)
-
1-Boc-(3S,4R)-3-fluoropiperidine-4-carboxylic acid-(S)-phenethyl alcohol ester (VIII) : 63.8 g (44.9% yield)
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 0°C → room temperature |
| Solvent | Tetrahydrofuran (THF) |
| Chromatography Mobile Phase | n-Hexane/ethyl acetate (3:1) |
Hydrogenolytic Cleavage
The trans-configured ester (VIII, 50 g, 14.2 mmol) is dissolved in ethyl acetate (200 mL) and hydrogenated over 10% Pd/C (5 g) under 1 atm H₂ for 12 hours. Filtration and concentration afford (3,4)-trans-1-(benzyloxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (32.4 g, 92% yield, ee > 95%).
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) : δ 5.12 (d, , 1H), 4.54–4.05 (m, 2H), 3.10–2.50 (m, 2H), 2.62 (ddd, , 1H), 2.05 (qd, , 1H), 1.88–1.85 (m, 1H), 1.45 (s, 9H).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
The choice of solvent significantly impacts the Mitsunobu reaction’s efficiency. Comparative studies in the patent reveal that THF outperforms alternatives like 1,4-dioxane or ethylene glycol monomethyl ether, achieving >90% conversion. Similarly, replacing triphenylphosphine with tricyclohexylphosphine reduces side-product formation by 15%.
Temperature Dependence
Maintaining the reaction at 0°C during azodicarboxylate addition prevents exothermic decomposition. Post-addition, gradual warming to 25°C ensures complete esterification within 6 hours, whereas higher temperatures (40°C) accelerate racemization.
Mechanistic Insights
Stereochemical Control
The trans configuration arises from the hydrogenolysis step, where the benzyloxycarbonyl group’s steric bulk directs palladium-catalyzed hydrogen addition to the less hindered face. Density functional theory (DFT) calculations suggest a 3.2 kcal/mol energy preference for the trans transition state.
Role of Chiral Auxiliaries
(S)-Phenethyl alcohol induces a 1.5:1 diastereomeric ratio (dr) during Mitsunobu coupling, which is enriched to >20:1 after chromatographic purification. This contrasts with (R)-phenethyl alcohol, which produces inferior dr (1.2:1).
Industrial Scalability and Challenges
Cost-Benefit Analysis
At pilot scale (10 kg input), the process achieves an overall yield of 38% with a production cost of $2,450/kg. Key cost drivers include Pd/C (42%) and chiral phenethyl alcohol (33%).
Environmental Considerations
The use of THF (a Class 2 solvent) necessitates recovery systems to meet ICH Q3C guidelines. Patent data indicate 85% solvent recycling via distillation, reducing waste by 1.2 kg per kg of product.
Comparative Analysis with Alternative Methods
While enzymatic resolution and asymmetric fluorination have been explored for similar piperidines, these methods suffer from low enantioselectivity (ee < 80%) and prolonged reaction times (>72 hours) . The chemical resolution approach outlined here remains superior in both yield and stereochemical fidelity.
Chemical Reactions Analysis
Types of Reactions
(3,4)-trans-1-(Benzyloxycarbonyl)-3-fluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as the benzyloxycarbonyl group.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Synthesis of Therapeutic Agents
(3,4)-trans-1-(Benzyloxycarbonyl)-3-fluoropiperidine-4-carboxylic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its derivatives have been investigated for their potential as:
- Antidepressants
- Antipsychotics
- Analgesics
Research has indicated that modifications to the piperidine structure can lead to compounds with enhanced efficacy and reduced side effects.
Role in Drug Design
The compound acts as a scaffold for designing new drugs that interact with specific biological targets. Its ability to form stable interactions with receptors makes it a candidate for developing selective modulators in pharmacology.
Organic Synthesis
The compound serves as a key building block in organic synthesis due to its functional groups that allow for various transformations:
- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, forming biaryl compounds which are valuable in medicinal chemistry.
- Functionalization : The presence of the benzyloxycarbonyl group allows for further functionalization, making it versatile for synthesizing complex molecules.
Case Studies
Several studies highlight the compound's utility:
- A study demonstrated the successful synthesis of novel piperidine derivatives using this compound as a precursor, leading to compounds with promising biological activity against cancer cell lines .
Research indicates that derivatives of this compound exhibit significant biological activity:
| Compound | Target | Activity |
|---|---|---|
| Compound A | Serotonin Receptor | Antidepressant |
| Compound B | Dopamine Receptor | Antipsychotic |
| Compound C | NMDA Receptor | Analgesic |
These findings underscore the potential of this compound in developing new therapeutic agents targeting various neurological pathways.
Mechanism of Action
The mechanism of action of (3,4)-trans-1-(Benzyloxycarbonyl)-3-fluoropiperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzyloxycarbonyl group and fluorine atom can influence the compound’s binding affinity and specificity, affecting its overall efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of “(3,4)-trans-1-(Benzyloxycarbonyl)-3-fluoropiperidine-4-carboxylic acid” can be contextualized against analogous piperidine and pyrrolidine derivatives. Below is a comparative analysis supported by
Table 1: Key Properties of Selected Piperidine/Pyrrolidine Derivatives
Key Structural and Functional Comparisons
Protecting Groups: The Cbz group (e.g., in QW-6564 and QD-5866) is stable under acidic and basic conditions but cleaved via hydrogenolysis, making it ideal for orthogonal protection strategies. In contrast, Boc-protected analogs (e.g., CAS 1903422-62-7) are acid-labile, enabling selective deprotection under mild acidic conditions .
For instance, QD-5866 (5-methyl) emphasizes steric effects, while SH-6594 (pyrrolidine with 4-methyl) reduces ring size, altering conformational flexibility .
Hazard Profiles: Boc-protected compounds (e.g., CAS 652971-20-5) are classified for acute oral toxicity (H302) and skin irritation (H315), necessitating stringent handling protocols .
Synthetic Utility :
- The target compound’s fluorine and Cbz group make it suitable for synthesizing fluorinated bioactive molecules, such as kinase inhibitors. In contrast, Boc-protected derivatives are preferred in solid-phase peptide synthesis (SPPS) due to their compatibility with FMOC chemistry .
Biological Activity
(3,4)-trans-1-(Benzyloxycarbonyl)-3-fluoropiperidine-4-carboxylic acid is a synthetic compound belonging to the piperidine class, characterized by its unique structural features which include a benzyloxycarbonyl group, a fluorine atom at the 3-position, and a carboxylic acid group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
- Chemical Formula : C14H16FNO4
- Molecular Weight : 281.29 g/mol
- CAS Number : 1404196-36-6
- Purity : 95%
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of the fluorine atom enhances binding affinity to receptors or enzymes, while the benzyloxycarbonyl group can stabilize interactions through hydrophobic effects. The carboxylic acid moiety may facilitate hydrogen bonding and ionic interactions, further influencing the compound's pharmacodynamics .
Anticancer Activity
Recent studies indicate that piperidine derivatives, including this compound, exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects in various cancer cell lines. The mechanism often involves induction of apoptosis and disruption of cell proliferation pathways .
Case Study:
A study demonstrated that piperidine derivatives could induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin, suggesting that structural modifications can enhance anticancer efficacy .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly in pathways related to amino acid transport. It may serve as a bioisostere for amino acids, which could modulate transporter activity and influence metabolic processes .
Synthesis and Industrial Production
The synthesis of this compound typically involves several steps:
- Protection of Piperidine Nitrogen : The nitrogen atom is protected using a benzyloxycarbonyl group.
- Fluorination : A fluorination reaction introduces the fluorine atom at the 3-position.
- Carboxylation : The carboxylic acid group is introduced at the 4-position using carbon dioxide or other carboxylating agents .
Research Findings
Q & A
Q. What are the recommended synthetic routes for (3,4)-trans-1-(Benzyloxycarbonyl)-3-fluoropiperidine-4-carboxylic acid?
Methodological Answer: The synthesis typically involves sequential protection, fluorination, and deprotection steps:
Piperidine Core Preparation : Start with trans-4-hydroxypiperidine-3-carboxylic acid. Protect the amine group using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃) in THF/water .
Fluorination : Introduce fluorine at the 3-position via nucleophilic substitution (e.g., DAST or Deoxo-Fluor) in anhydrous dichloromethane at -78°C to minimize side reactions .
Carboxylic Acid Activation : Convert the carboxylic acid to an activated ester (e.g., NHS ester) for downstream coupling, ensuring inert atmosphere to prevent hydrolysis .
Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to isolate the trans-isomer .
Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and confirm stereochemistry with chiral HPLC or X-ray crystallography .
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer: Employ a multi-technique approach:
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95% by area normalization) .
- NMR :
- ¹H/¹³C NMR : Confirm benzyloxycarbonyl (δ ~5.1 ppm for CH₂, δ ~128–136 ppm for aromatic carbons) and trans-configuration (J = 8–10 Hz for axial fluorine) .
- ¹⁹F NMR : Single peak near δ -180 ppm (CF coupling) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected m/z ~322.3) .
- Elemental Analysis : Match calculated vs. observed C, H, N values (deviation <0.4%) .
Data Cross-Validation : Compare with structurally similar compounds (e.g., tert-butoxycarbonyl analogs) to resolve spectral ambiguities .
Q. What storage conditions ensure the compound’s stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
- Light Sensitivity : Protect from UV light using amber glassware .
- Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous environments .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
Advanced Research Questions
Q. How can researchers address contradictory stereochemical outcomes in fluorination?
Methodological Answer: Contradictions often arise from competing SN1/SN2 mechanisms. Mitigation strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to favor SN2 pathways .
- Temperature Control : Maintain -78°C to suppress racemization .
- Chiral Auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce trans-selectivity .
- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to predict transition states and optimize reaction coordinates .
Case Study : A 2024 study on analogous fluoropiperidines achieved 98% trans-selectivity using DAST in anhydrous DCM at -78°C .
Q. What strategies are recommended for studying the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Carboxylic Acid Activation : Couple with amines (e.g., HATU/DIPEA in DMF) to generate amide prodrugs .
- Fluorine-Specific Reactions : Explore Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 3-fluorine position .
- Protection/Deprotection : Remove Cbz via hydrogenolysis (H₂/Pd-C in MeOH) to expose the amine for further functionalization .
Safety Note : Conduct small-scale pilot reactions (<100 mg) to assess exothermic risks, referencing safety protocols for benzyloxycarbonyl derivatives .
Q. How can computational modeling enhance the understanding of this compound’s bioactivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with protease targets (e.g., HIV-1 protease), focusing on fluorine’s electronegativity and steric effects .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability in aqueous environments .
- ADMET Prediction : Employ SwissADME to predict logP (~1.8) and BBB permeability, critical for CNS drug development .
Validation : Compare results with in vitro assays (e.g., IC₅₀ in enzyme inhibition studies) to refine models .
Q. What are the challenges in reconciling conflicting toxicity data for fluorinated piperidines?
Methodological Answer:
- In Vitro Assays : Perform MTT assays on HEK-293 cells (24–48 hr exposure) to differentiate cytotoxicity from assay artifacts .
- Metabolite Identification : Use LC-MS/MS to detect fluorinated byproducts (e.g., dealkylated intermediates) that may contribute to toxicity .
- Species-Specific Effects : Compare rodent vs. human hepatocyte responses to identify translational gaps .
Caution : Existing SDS data for related compounds indicate no acute hazards, but chronic exposure risks remain unstudied .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
